molecular formula C10H14FNO2 B2948233 tert-Butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate CAS No. 2126161-88-2

tert-Butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate

Cat. No.: B2948233
CAS No.: 2126161-88-2
M. Wt: 199.225
InChI Key: LDNGEJXRGLIRCS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of tert-butyl 3-fluoroazetidine-1-carboxylate as a precursor, which undergoes an ethynylation reaction to introduce the ethynyl group at the 3-position of the azetidine ring . The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can form strong interactions with biological molecules, influencing their activity and stability. The ethynyl group can participate in various chemical reactions, modifying the compound’s behavior in biological systems. The azetidine ring provides a rigid framework that can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

tert-Butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-fluoroazetidine-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    tert-Butyl 3-ethynylazetidine-1-carboxylate: Lacks the fluorine atom, which reduces its potential interactions with biological molecules.

    tert-Butyl 3-ethynyl-3-chloroazetidine-1-carboxylate: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties. The uniqueness of this compound lies in its combination of the ethynyl and fluorine groups, providing a balance of reactivity and stability that is valuable in various applications.

Properties

IUPAC Name

tert-butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4/h1H,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNGEJXRGLIRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126161-88-2
Record name tert-butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate
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